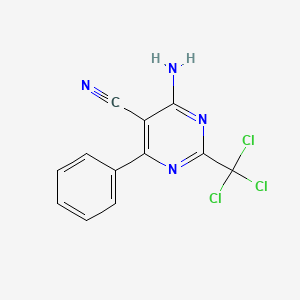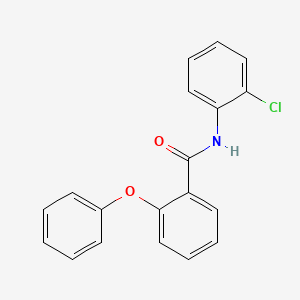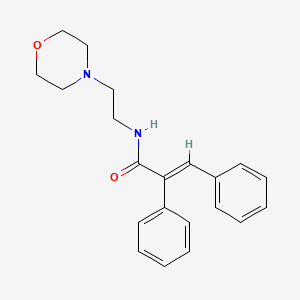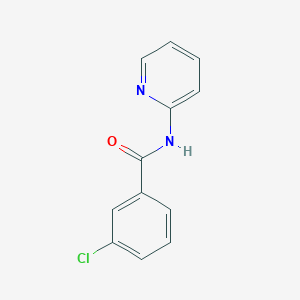
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Wirkmechanismus
Target of Action
It is known that the compound is used in the context of malaria treatment Therefore, it is likely that the compound targets a protein or pathway critical to the life cycle of the malaria parasite
Mode of Action
It is suggested that the compound has a significant effect against the malaria parasite in vitro . This suggests that GNF-Pf-5112 may interact with its target to inhibit the growth or development of the parasite. The exact nature of this interaction and the resulting changes in the parasite are subjects for further investigation.
Pharmacokinetics
It is noted that the compound has been tested in mice infected with the malaria parasite This suggests that the compound has sufficient bioavailability to exert an effect in vivo
Result of Action
The result of GNF-Pf-5112’s action is suggested to be a significant effect against the malaria parasite in vitro . This implies that the compound may inhibit the growth or development of the parasite, leading to a reduction in the severity of the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine with cyanogen bromide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-amino-6-phenyl-2-(chloromethyl)pyrimidine-5-carbonitrile
- 4-amino-6-phenyl-2-(bromomethyl)pyrimidine-5-carbonitrile
- 4-amino-6-phenyl-2-(fluoromethyl)pyrimidine-5-carbonitrile
Uniqueness
What sets 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile apart is its trichloromethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N4/c13-12(14,15)11-18-9(7-4-2-1-3-5-7)8(6-16)10(17)19-11/h1-5H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMJZQZELWHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C(Cl)(Cl)Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)

![3-[(2-Chloro-5-methylphenyl)amino]-5,5-dimethylcyclohex-2-EN-1-one](/img/structure/B5788167.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE](/img/structure/B5788173.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)
![N-[(4-fluorophenyl)carbamothioyl]acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)
![methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5788211.png)
![2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine](/img/structure/B5788214.png)
![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)

